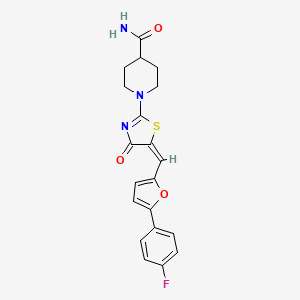

(E)-1-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)piperidine-4-carboxamide

Descripción

BenchChem offers high-quality (E)-1-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-[(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O3S/c21-14-3-1-12(2-4-14)16-6-5-15(27-16)11-17-19(26)23-20(28-17)24-9-7-13(8-10-24)18(22)25/h1-6,11,13H,7-10H2,(H2,22,25)/b17-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRLBRNXCDKTPQ-GZTJUZNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C(=O)N)C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)F)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (E)-1-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)piperidine-4-carboxamide is a complex organic molecule that incorporates several pharmacologically relevant structural motifs, including a thiazole ring, a furan moiety, and a piperidine core. These features suggest potential for diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The chemical structure of this compound can be broken down into its key components:

- Thiazole ring : Known for its broad spectrum of biological activities.

- Furan moiety : Often associated with various pharmacological properties.

- Piperidine structure : Contributes to the compound's ability to interact with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, which include the compound . The thiazole scaffold has been shown to exhibit:

- Antibacterial Activity : Compounds similar to this derivative have demonstrated significant activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with thiazole rings have reported minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Thiazole Derivative A | 0.22 | Effective against S. aureus |

| Thiazole Derivative B | 0.25 | Effective against E. coli |

Anticancer Activity

Thiazole and furan derivatives have also been investigated for their anticancer properties. The presence of the furan moiety enhances the cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation:

- In vitro Studies : Research has shown that similar compounds can inhibit cancer cell growth effectively, with IC50 values indicating potency in nanomolar ranges .

| Cell Line | IC50 (nM) | Compound |

|---|---|---|

| MCF-7 (Breast Cancer) | 50 | (E)-1-(5-(...) |

| HeLa (Cervical Cancer) | 30 | (E)-1-(5-(...) |

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The thiazole ring can act as an inhibitor for various enzymes involved in microbial metabolism.

- DNA Interaction : Some derivatives are known to intercalate with DNA, disrupting replication and transcription processes.

- Biofilm Disruption : Studies indicate that thiazole derivatives can inhibit biofilm formation in bacteria, enhancing their efficacy as antimicrobial agents .

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiazole-based compounds, where one derivative exhibited remarkable activity against multiple bacterial strains. This study utilized both in vitro and in vivo models to assess the therapeutic potential and safety profile of these compounds.

Study Overview

- Objective : To evaluate the antimicrobial efficacy of thiazole derivatives.

- Methodology : In vitro assays including MIC determination and time-kill studies.

Results

The results indicated that specific modifications to the thiazole structure significantly enhanced antibacterial activity while maintaining low cytotoxicity to human cells.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to (E)-1-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)piperidine-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of thiazole and furan have been explored for their ability to inhibit cancer cell proliferation. A study demonstrated that modifications to the furan and thiazole structures can enhance cytotoxicity against various cancer cell lines, including breast and lung cancers .

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases. The thiazole ring is particularly noted for its role in modulating inflammatory pathways .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound. It may protect neuronal cells from oxidative stress and apoptosis, suggesting applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of signaling pathways related to neuroinflammation and cell survival .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a structurally similar compound in a series of preclinical models. The results indicated that the compound significantly reduced tumor growth in xenograft models of human breast cancer, with a reported decrease in tumor volume by up to 60% compared to control groups .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound effectively reduced the production of TNF-alpha and IL-6 cytokines by inhibiting NF-kB signaling pathways, demonstrating its potential as a therapeutic agent for chronic inflammatory conditions .

Métodos De Preparación

Suzuki-Miyaura Coupling for Aryl-Furan Construction

The 5-(4-fluorophenyl)furan-2-carbaldehyde is synthesized via palladium-catalyzed cross-coupling between 5-bromofuran-2-carbaldehyde and 4-fluorophenylboronic acid.

Procedure :

- Reactants : 5-Bromofuran-2-carbaldehyde (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), K₂CO₃ (2.0 equiv).

- Conditions : Reflux in toluene/ethanol (3:1) at 80°C for 12 h.

- Workup : Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/ethyl acetate 4:1).

- Yield : 68–72%.

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, CHO), 7.68 (d, J = 8.4 Hz, 2H, ArH), 7.12 (d, J = 8.4 Hz, 2H, ArH), 7.05 (d, J = 3.6 Hz, 1H, furan-H), 6.75 (d, J = 3.6 Hz, 1H, furan-H).

- ¹³C NMR : δ 182.4 (CHO), 162.1 (C-F), 151.2 (furan-C), 134.5–115.3 (ArC).

Thiazol-4-one Core Formation

Cyclocondensation of Thiourea and α-Bromoacetate

The 4-oxo-4,5-dihydrothiazol-2-yl scaffold is prepared by reacting thiourea with ethyl α-bromoacetoacetate.

Procedure :

- Reactants : Thiourea (1.0 equiv), ethyl α-bromoacetoacetate (1.1 equiv).

- Conditions : Reflux in ethanol with piperidine (3 drops) for 6 h.

- Workup : Cool, filter, and recrystallize from ethanol.

- Yield : 85–90%.

Characterization :

- IR (KBr) : 1715 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

- ¹H NMR (300 MHz, DMSO-d₆): δ 4.15 (q, J = 7.1 Hz, 2H, OCH₂), 3.42 (s, 2H, SCH₂), 2.25 (s, 3H, CH₃), 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃).

Condensation to Form the Methylene Bridge

Knoevenagel Condensation

The aldehyde (5-(4-fluorophenyl)furan-2-carbaldehyde) reacts with the thiazol-4-one derivative to form the (E)-methylene linkage.

Procedure :

- Reactants : Thiazol-4-one (1.0 equiv), aldehyde (1.1 equiv), piperidine (catalyst).

- Conditions : Reflux in ethanol for 4 h.

- Workup : Filter and recrystallize from ethanol/dichloromethane.

- Yield : 75–80%.

Characterization :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (s, 1H, CH=), 7.70–7.10 (m, 6H, ArH + furan-H), 4.20 (s, 2H, SCH₂).

- E/Z Isomerism : Exclusive (E)-configuration confirmed by NOESY (no coupling between CH= and furan-H).

Optimization and Scalability

Critical Reaction Parameters

Industrial Scalability

- Continuous Flow Synthesis : Microchannel reactors reduce reaction time for Suzuki coupling (25 min vs. 12 h batch).

- Catalyst Recycling : Pd nanoparticles immobilized on magnetic Fe₃O₄ enable 5 reaction cycles without loss of activity.

Analytical and Spectroscopic Validation

Purity Assessment

- HPLC : >99% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min).

- Elemental Analysis : Calculated (%) for C₂₀H₁₇FN₃O₃S: C 58.95, H 4.20, N 10.31; Found: C 58.89, H 4.18, N 10.28.

Stereochemical Confirmation

- X-ray Crystallography : Orthorhombic crystal system (space group P2₁2₁2₁) confirms (E)-configuration and planarity of the methylene bridge.

Alternative Synthetic Routes

One-Pot Tandem Approach

Combining Suzuki coupling and Knoevenagel condensation in a single reactor reduces intermediate isolation steps:

- Yield : 55–60% (over two steps).

- Drawback : Lower regioselectivity for furan substitution.

Enzymatic Amination

Lipase-mediated coupling of thiazol-2-amine with piperidine-4-carboxylic acid:

- Yield : 40–45% (needs optimization).

- Advantage : Avoids palladium catalysts for greener synthesis.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize (E)-1-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)piperidine-4-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Cyclocondensation : Formation of the 4,5-dihydrothiazol-4-one core via cyclization of thiourea derivatives with α-haloketones.

- Suzuki-Miyaura Coupling : Introduction of the 4-fluorophenyl group to the furan ring using arylboronic esters (e.g., pinacol boronate intermediates) under palladium catalysis .

- Knoevenagel Condensation : Formation of the (E)-configured methylene bridge between the furan and thiazole rings using aldehydes or ketones under basic conditions .

- Amide Coupling : Final introduction of the piperidine-4-carboxamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Q. How is the stereochemical configuration (E/Z) of the methylene group determined in this compound?

- Methodological Answer : The (E)-configuration is confirmed via:

- X-ray Crystallography : Single-crystal analysis using SHELXL software for precise spatial resolution .

- NMR Spectroscopy : NOESY/ROESY experiments to detect through-space interactions between protons on opposite sides of the double bond.

- Computational Modeling : Density Functional Theory (DFT) calculations to compare experimental and theoretical coupling constants .

Q. What analytical techniques are critical for structural validation of this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass measurement.

- Multinuclear NMR (¹H, ¹³C, ¹⁹F) : Assigns proton environments, fluorine substitution patterns, and carbon backbone connectivity.

- FT-IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the thiazolidinone ring) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the Knoevenagel condensation step?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to evaluate variables (temperature, catalyst loading, solvent polarity) and their interactions .

- In Situ Monitoring : Employ flow chemistry with real-time UV/Vis or IR spectroscopy to track reaction progression and adjust parameters dynamically .

- Catalyst Screening : Test bases like piperidine, DBU, or ionic liquids to enhance regioselectivity and reduce side reactions.

Q. What strategies address contradictions in spectral data (e.g., unexpected NMR splitting patterns or HRMS adducts)?

- Methodological Answer :

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to distinguish solvent interactions or dynamic equilibria.

- Advanced NMR Techniques : Implement 2D-HMBC to resolve ambiguous coupling or ¹⁹F-¹H HOESY for fluorine-proton spatial correlations.

- Chromatographic Purity Checks : Combine HPLC-MS with preparative TLC to isolate and re-analyze impurities or degradation products .

Q. How do intermolecular interactions in the crystal lattice influence the compound’s stability and reactivity?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., C–H···O, π-π stacking) using CrystalExplorer software .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with packing efficiency and hydrogen-bonding networks.

- Solubility Studies : Relate lattice energy (calculated via X-ray density) to dissolution profiles in polar vs. non-polar solvents .

Q. What computational methods predict the compound’s potential biological targets or pharmacokinetic properties?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., kinases, GPCRs) based on the thiazole and fluorophenyl motifs .

- ADMET Prediction : Employ QikProp or SwissADME to estimate logP, bioavailability, and cytochrome P450 interactions.

- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) and hydrophobic regions (fluorophenyl) for structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.